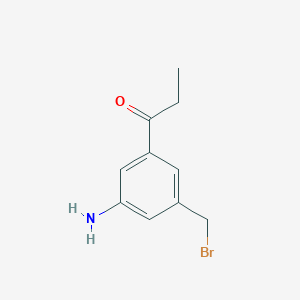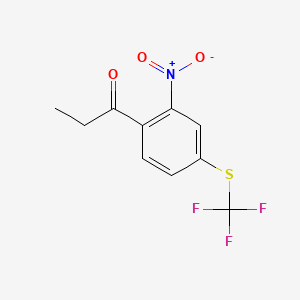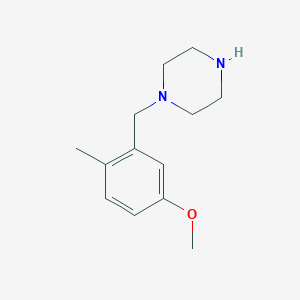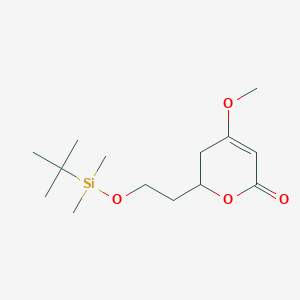
(R)-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one is a complex organic compound that features a pyranone ring structure. This compound is notable for its use in various synthetic applications, particularly in the field of organic chemistry. The presence of the tert-butyldimethylsilyl (TBDMS) group provides stability and protection to the molecule during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one is used in several scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in drug development and as a protective group in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one involves its role as a protective group. The tert-butyldimethylsilyl group protects hydroxyl functionalities from unwanted reactions during synthetic processes. This protection is crucial in multi-step syntheses where selective reactions are required. The compound can be deprotected under mild acidic conditions, revealing the hydroxyl group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate: Another silyl-protected compound used in organic synthesis.
2-((tert-Butyldimethylsilyl)oxy)acetaldehyde: A silyl-protected aldehyde used in various synthetic applications.
Uniqueness
®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one is unique due to its pyranone ring structure, which provides additional reactivity and versatility in synthetic applications. The combination of the silyl protection and the pyranone ring makes it a valuable intermediate in complex organic syntheses .
Properties
Molecular Formula |
C14H26O4Si |
|---|---|
Molecular Weight |
286.44 g/mol |
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H26O4Si/c1-14(2,3)19(5,6)17-8-7-11-9-12(16-4)10-13(15)18-11/h10-11H,7-9H2,1-6H3 |
InChI Key |
DNPDQMJXMXLVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1CC(=CC(=O)O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


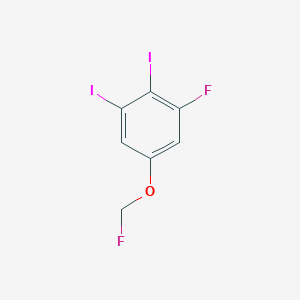
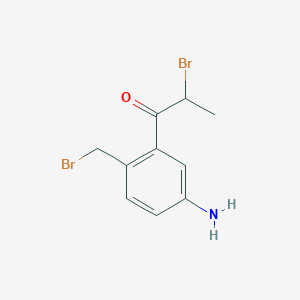


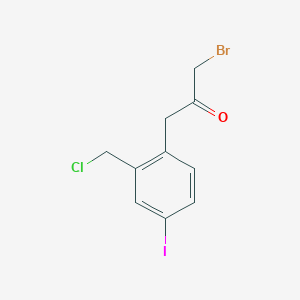
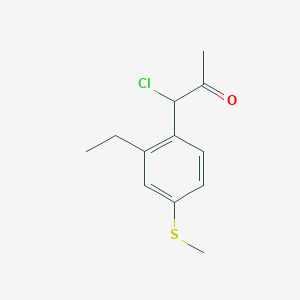
![9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14055480.png)
![but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide](/img/structure/B14055481.png)

